molecular formula C13H10O4 B14291913 Methyl (5-oxo-4-phenylfuran-2(5H)-ylidene)acetate CAS No. 120626-55-3

Methyl (5-oxo-4-phenylfuran-2(5H)-ylidene)acetate

Cat. No.: B14291913
CAS No.: 120626-55-3
M. Wt: 230.22 g/mol
InChI Key: AYUDRFRNYXEACV-UHFFFAOYSA-N
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Description

Methyl (5-oxo-4-phenylfuran-2(5H)-ylidene)acetate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a phenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-oxo-4-phenylfuran-2(5H)-ylidene)acetate typically involves the reaction of phenyl-substituted furan derivatives with methyl acetate under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-oxo-4-phenylfuran-2(5H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl group or other substituents on the furan ring can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

Methyl (5-oxo-4-phenylfuran-2(5H)-ylidene)acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.

    Medicine: The compound’s derivatives are investigated for their pharmacological properties, including potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl (5-oxo-4-phenylfuran-2(5H)-ylidene)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (5-oxo-4-phenylfuran-2(5H)-ylidene)acetate include other furan derivatives with phenyl and ester substitutions. Examples include:

  • Methyl (5-oxo-4-phenylfuran-2(5H)-ylidene)propionate
  • Ethyl (5-oxo-4-phenylfuran-2(5H)-ylidene)acetate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. Its structure allows for diverse chemical transformations and applications, making it a versatile compound in scientific research.

Properties

CAS No.

120626-55-3

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 2-(5-oxo-4-phenylfuran-2-ylidene)acetate

InChI

InChI=1S/C13H10O4/c1-16-12(14)8-10-7-11(13(15)17-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

AYUDRFRNYXEACV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1C=C(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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